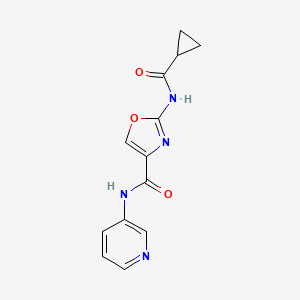
2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which are designed to target specific enzymes involved in the immune response.
Applications De Recherche Scientifique
Modular Synthesis and Catalysis
The compound's core structure, akin to oxazole derivatives, plays a crucial role in modular synthesis techniques. For instance, oxazole synthesis through [3 + 2] annulation involves terminal alkynes and carboxamides, where gold-catalyzed oxidation strategies are employed. The presence of bidentate ligands, such as P,N- or P,S-bidentate ligands, significantly tempers the reactivities of in-situ-generated gold carbenes, facilitating the formation of oxazole rings. This methodology opens new avenues for applying oxidative gold catalysis in novel method development, underscoring the importance of 2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide's structural analogs in catalysis and synthesis (Luo et al., 2012).
Anticancer Research
Gold(III) complexes, including those with oxazoline and pyridine derivatives, demonstrate significant potential as cytotoxic and anticancer agents. The biological and pharmacological behaviors of these complexes, especially their interactions with model proteins and their antiproliferative properties against various cancer cell lines, underscore the potential of this compound related compounds in anticancer research. The ability of these compounds to overcome cisplatin resistance is particularly noteworthy, highlighting their therapeutic potential (Maiore et al., 2012).
Enzyme Inhibition and Molecular Docking Studies
The synthesis of derivatives and analogs of this compound has been explored for their inhibitory activities against enzymes like α-glucosidase. These studies not only provide insights into the compound's potential therapeutic applications but also offer a basis for in silico studies, including molecular docking, to elucidate the interactions at the molecular level. Such research aids in understanding the binding modes and inhibitory mechanisms of these compounds, offering a foundation for the development of new inhibitors (Al-Majid et al., 2019).
Heterocyclic Compound Synthesis
The structural flexibility of this compound and its analogs facilitates the synthesis of a wide range of heterocyclic compounds. These syntheses often involve catalytic oxidative cyclization and alkoxycarbonylation, leading to the formation of diverse heterocycles such as tetrahydrofurans, dioxolanes, oxazolines, and pyridinediones. Such methodologies underscore the compound's utility in the synthesis of complex heterocyclic frameworks, which are of significant interest in pharmaceutical and materials science research (Bacchi et al., 2005).
Propriétés
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-pyridin-3-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11(8-3-4-8)17-13-16-10(7-20-13)12(19)15-9-2-1-5-14-6-9/h1-2,5-8H,3-4H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEZTRQSKDMETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

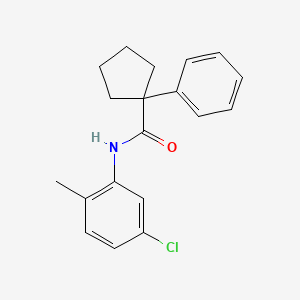
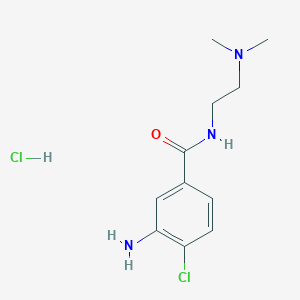
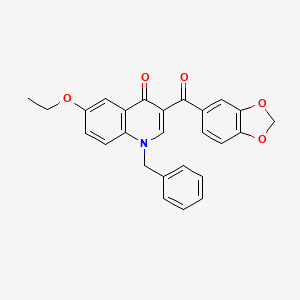
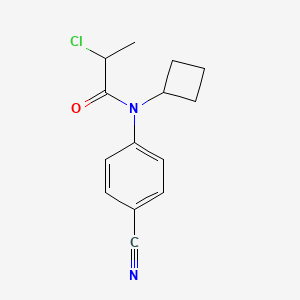
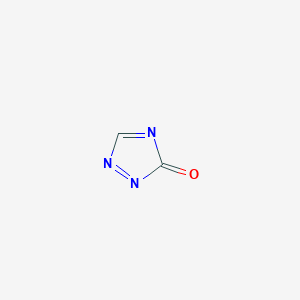
![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)
![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)


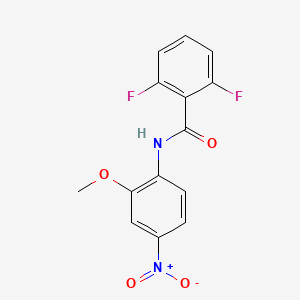

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)